molecular formula C21H23ClFN3O4S B2852573 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone CAS No. 868213-45-0

4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone

Cat. No.: B2852573
CAS No.: 868213-45-0
M. Wt: 467.94
InChI Key: SWBXCOQXXNTROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone is a structurally complex compound featuring a central ketone group linking two distinct aromatic systems. The phenyl ring at the 4-chloro-3-position is modified with a morpholin-4-ylsulfonyl group, which introduces both polar and steric effects. The piperazine moiety is substituted with a 4-fluorophenyl group, contributing electron-withdrawing characteristics that may influence receptor binding or metabolic stability.

Properties

IUPAC Name

(4-chloro-3-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O4S/c22-19-6-1-16(15-20(19)31(28,29)26-11-13-30-14-12-26)21(27)25-9-7-24(8-10-25)18-4-2-17(23)3-5-18/h1-6,15H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBXCOQXXNTROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the core phenyl and piperazinyl structures. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, potentially converting it to an alcohol.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its functional groups allow for the creation of advanced materials with specific properties, such as improved solubility or stability.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(morpholin-4-ylsulfonyl)phenyl 4-(4-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s functional groups. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Phenyl Ring Piperazine Substituent Molecular Weight (g/mol) Notable Features
Target Compound C21H21ClFN3O4S 4-Cl, 3-(morpholin-4-ylsulfonyl) 4-(4-Fluorophenyl) 489.93 Morpholinylsulfonyl enhances polarity
3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one C24H20Cl2N2O 4-Cl, phenyl 2-chlorophenyl 429.34 Dichlorophenyl groups increase lipophilicity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholino-pyridazin-3-one C26H28FN5O3 Morpholin-4-yl (pyridazinone core) 4-(4-Fluorophenyl) 501.53 Planar pyridazinone ring aids crystallinity
4-(tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone C22H25FN2O tert-butyl 2-fluorophenyl 368.45 tert-butyl group introduces steric hindrance

Conformational and Crystallographic Insights

  • Morpholine and Piperazine Conformations : In the compound from , the morpholine ring adopts a chair conformation, while the piperazine ring is puckered, stabilizing the molecule via C–H···O and C–H···π interactions . The target compound’s morpholin-4-ylsulfonyl group may similarly influence conformational rigidity and crystal packing.
  • Planarity vs. Perpendicular Orientation : Analogs like those in exhibit near-planar structures except for one fluorophenyl group oriented perpendicularly, which could affect intermolecular interactions and solubility .

Pharmacological and Physicochemical Implications

  • Solubility and Bioavailability : The morpholin-4-ylsulfonyl group in the target compound likely improves aqueous solubility compared to dichlorophenyl () or tert-butyl () substituents .
  • Synthetic Accessibility : Compounds like those in utilize acetylation and coupling reactions, suggesting viable routes for synthesizing the target compound via sulfonylation and piperazine-ketone coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.